3-nitro-4-(phenylsulfanyl)benzyl N-(4-fluorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Central Benzodiazepine Receptor Ligands
- Ethyl 8-fluoro-6-(4-nitrophenyl)- and ethyl 8-fluoro-6-(3-nitrophenyl)-4 H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate were synthesized as central benzodiazepine receptor (CBR) ligands. These compounds demonstrated high affinity for both bovine and human CBRs, with particular emphasis on compound 7, which showed a partial agonist profile and useful activity in animal models of anxiety. This compound did not exhibit typical benzodiazepine side effects (Anzini et al., 2008).
Synthesis and Nucleophilic Aromatic Substitution
- 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene was prepared and subjected to nucleophilic aromatic substitution of the fluorine atom with oxygen, sulfur, and nitrogen nucleophiles. This process afforded novel benzenes with a 3,5-disubstitution pattern, indicating a broad potential for chemical modifications and applications in synthesis (Ajenjo et al., 2016).
Photolabile Carbamoyl Derivatives
- Carbamoyl derivatives of photolabile benzoins, particularly 3′,5′-dimethoxybenzoin, were prepared and shown to be suitable for secondary amines. These compounds undergo equilibration in alkaline solution and generate the carbamate anion upon flash photolysis, suggesting potential applications in photochemistry (Papageorgiou & Corrie, 1997).
Luminescent Sensor Development
- A triphenylamine-functionalized material [Zn(bpba)(NO3)] was developed as a luminescent sensor with high sensitivity towards p-nitroaniline. This compound demonstrated rapid response times and high quantum efficiency, indicating its utility in nitroaromatic detection (Ji et al., 2018).
properties
IUPAC Name |
(3-nitro-4-phenylsulfanylphenyl)methyl N-(4-fluorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O4S/c21-15-7-9-16(10-8-15)22-20(24)27-13-14-6-11-19(18(12-14)23(25)26)28-17-4-2-1-3-5-17/h1-12H,13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOQGZFGHDDGDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)COC(=O)NC3=CC=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.